An In-depth Technical Guide to the Chemical Properties of 3,5-Diacetamidobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 3,5-Diacetamidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetamidobenzoic acid is a synthetically important organic compound characterized by a benzoic acid core substituted with two acetamido groups at the 3 and 5 positions. This trifunctional molecule serves as a versatile building block in organic synthesis, most notably as a key intermediate in the preparation of iodinated contrast agents used in medical imaging, such as diatrizoic acid.[1] Its unique structure, featuring both amide and carboxylic acid functionalities, imparts a specific reactivity profile that is of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 3,5-diacetamidobenzoic acid.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of 3,5-Diacetamidobenzoic Acid and its Precursor
| Property | 3,5-Diacetamidobenzoic Acid | 3,5-Diaminobenzoic Acid |
| Molecular Formula | C₁₁H₁₂N₂O₄ | C₇H₈N₂O₂ |
| Molecular Weight | 236.22 g/mol [1] | 152.15 g/mol [2] |
| CAS Number | 7743-39-7[1] | 535-87-5[2] |
| Appearance | - | White to grey powder[3] |
| Melting Point | - | 235-238 °C (decomposes) |
| Solubility | - | Slightly soluble in water; soluble in alcohol and ether[2] |
| pKa | - | 5.30 (25 °C)[3] |
Synthesis of 3,5-Diacetamidobenzoic Acid
The most common and direct method for the synthesis of 3,5-diacetamidobenzoic acid is through the diacetylation of its precursor, 3,5-diaminobenzoic acid, using an acetylating agent like acetic anhydride.[1][4]
Experimental Protocol: Synthesis of 3,5-Diacetamidobenzoic Acid[5]
Materials:
-
3,5-Diaminobenzoic acid
-
Deionized water
-
Acetic anhydride
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and a thermometer.
-
Heat the suspension to 70-75 °C with continuous stirring.
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur.
-
Maintain the reaction temperature between 70-80 °C during the addition.
-
After the addition is complete, continue stirring at 70-75 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature, which will cause the product, 3,5-diacetamidobenzoic acid, to precipitate out of the solution.
-
Filter the precipitate and wash it with cold deionized water.
-
Dry the final product under vacuum at 60-70 °C to a constant weight.
-
The purity of the synthesized 3,5-diacetamidobenzoic acid can be verified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Chemical Reactivity
The chemical reactivity of 3,5-diacetamidobenzoic acid is dictated by its three functional groups: two amide groups and one carboxylic acid group.
-
Carboxylic Acid Group: The carboxylic acid moiety is a site for various chemical transformations, including esterification, salt formation, and further amide bond formation.[1]
-
Esterification: Can be achieved by reacting with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) or using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) (Steglich esterification) for acid-sensitive substrates.[5]
-
Amide Bond Formation: The carboxylic acid can be activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to react with amines and form new amide bonds.[1]
-
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. A significant application demonstrating this reactivity is the iodination of 3,5-diacetamidobenzoic acid to produce precursors for iodinated contrast agents.[4]
Application in the Synthesis of Diatrizoic Acid
A prime example of the reactivity of 3,5-diacetamidobenzoic acid is its role as a precursor in the synthesis of Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a widely used X-ray contrast agent.[6] This synthesis involves the controlled iodination of the aromatic ring.
Experimental Protocol: Iodination of 3,5-Diacetamidobenzoic Acid[5]
Materials:
-
3,5-Diacetamidobenzoic acid
-
Glacial acetic acid
-
Iodine monochloride (ICl)
-
Sodium thiosulfate solution
Procedure:
-
Dissolve 3,5-diacetamidobenzoic acid in glacial acetic acid in a reaction vessel protected from light.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of iodine monochloride (2.0 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring vigorously.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, pour the reaction mixture into a stirred solution of ice-water containing sodium thiosulfate to quench any unreacted iodine.
-
The crude iodinated product will precipitate. Filter the solid, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Spectral and Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 3,5-diacetamidobenzoic acid and its derivatives.
Table 2: Analytical Techniques for the Characterization of 3,5-Diacetamidobenzoic Acid
| Technique | Information Obtained |
| ¹H NMR Spectroscopy | Provides information about the chemical environment of hydrogen atoms. The spectrum of 3,5-diacetamidobenzoic acid is expected to show characteristic signals for the aromatic protons and the protons of the two acetamido groups.[1] |
| ¹³C NMR Spectroscopy | Complements ¹H NMR by providing information on the carbon framework, with distinct signals for the carboxylic acid carbon, aromatic carbons, and the carbons of the acetamido groups.[1] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. Expected characteristic absorption bands include O-H stretch of the carboxylic acid, N-H stretch of the amide, and C=O stretches of both the carboxylic acid and amide groups. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which aids in structural confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Used for purity assessment, reaction monitoring, and purification. It provides information on the retention time and purity percentage. |
Experimental Protocols for Spectral Analysis
Detailed experimental protocols for acquiring NMR, IR, and MS data are crucial for reproducible and accurate characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Use a 400 MHz or higher spectrometer. Acquire a standard one-dimensional proton spectrum with a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.[7]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024-4096 scans.[7]
-
Data Processing: Apply Fourier transformation, phase the spectra, and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[7]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Use either the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly onto the ATR crystal or prepare a KBr pellet.
-
Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[7]
-
Data Processing: The instrument software will generate the absorbance or transmittance spectrum. Label the significant peaks with their wavenumbers.[7]
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source.
-
Data Acquisition: Use a mass spectrometer with an Electrospray Ionization (ESI) source. Acquire the mass spectrum in both positive and negative ion modes over an appropriate mass range (e.g., m/z 100-1000).[7]
-
Data Processing: The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern for structural information.[7]
Biological Activity and Applications in Drug Development
Currently, there is limited information available in the public domain regarding the specific biological activity of 3,5-diacetamidobenzoic acid itself. Its primary significance in drug development lies in its role as a key intermediate in the synthesis of pharmaceuticals, particularly iodinated contrast agents.[6] The precursor, 3,5-diaminobenzoic acid (DABA), and its derivatives are utilized in various fields, including pharmaceuticals, materials science, and as building blocks for creating libraries of compounds for screening in drug discovery.[8] The biological efficacy of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring, which can influence properties like antimicrobial, antioxidant, and anti-inflammatory activities. Further research is needed to explore the potential biological activities of 3,5-diacetamidobenzoic acid.
Conclusion
3,5-Diacetamidobenzoic acid is a valuable synthetic intermediate with a well-defined role in the production of iodinated contrast agents. Its chemical properties are governed by the interplay of its carboxylic acid and dual amide functionalities, offering multiple avenues for chemical modification. While specific experimental data on some of its physical properties are not extensively documented, its synthesis and reactivity are well-understood. The analytical techniques and protocols outlined in this guide provide a robust framework for the characterization and quality control of this important compound in research and drug development settings. Future investigations into its potential biological activities could unveil new applications for this versatile molecule.
References
- 1. 3,5-Diacetamidobenzoic acid | 7743-39-7 | Benchchem [benchchem.com]
- 2. 3,5-Diaminobenzoic Acid [drugfuture.com]
- 3. 3,5-Diaminobenzoic acid CAS#: 535-87-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]

